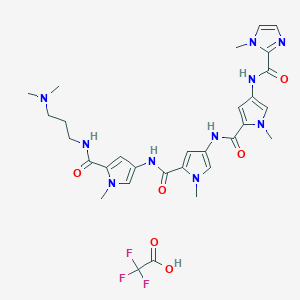
ImPyPyPy-Dp trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ImPyPyPy-Dp trifluoroacetate is a biochemical compound with the molecular formula C₃₀H₃₇F₃N₁₀O₆ and a molecular weight of 690.67 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes multiple pyrrole and imidazole rings. This compound is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ImPyPyPy-Dp trifluoroacetate involves the formation of the polyamide backbone through a series of condensation reactions. The process typically starts with the preparation of individual pyrrole and imidazole monomers, which are then linked together using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by reacting the polyamide with trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ImPyPyPy-Dp trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced polyamides.
Substitution: Formation of substituted polyamides with various functional groups.
Applications De Recherche Scientifique
ImPyPyPy-Dp trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyamides and as a reagent in various organic reactions.
Biology: Employed in the study of DNA-binding polyamides and their interactions with nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for targeting specific DNA sequences.
Industry: Utilized in the development of advanced materials and coatings with unique properties
Mécanisme D'action
The mechanism of action of ImPyPyPy-Dp trifluoroacetate involves its ability to bind to specific DNA sequences through hydrogen bonding and van der Waals interactions. The compound’s polyamide backbone allows it to fit into the minor groove of DNA, where it can form stable complexes with target sequences. This binding can interfere with the transcription and replication processes, making it a potential tool for gene regulation and therapeutic applications .
Comparaison Avec Des Composés Similaires
- ImPyPyPy-γ-PyPyPyPy-β-Dp
- ImPyPyPy-γ-ImPyPyPy-β-Dp
- ImPyPyPy-γ-ImPyPyPy-(Dp)Asp-Dp
Comparison: ImPyPyPy-Dp trifluoroacetate is unique due to its specific combination of pyrrole and imidazole rings, which provide it with distinct binding properties and reactivity. Compared to similar compounds, it exhibits higher binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry .
Propriétés
IUPAC Name |
N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFUTXBGJDZLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F3N10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)
![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)
![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)
![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)




![4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2387692.png)

